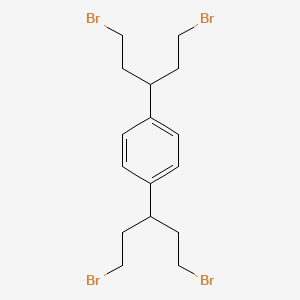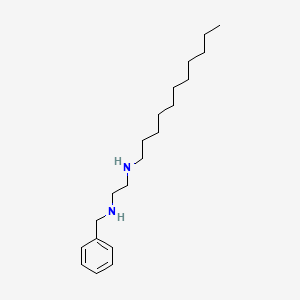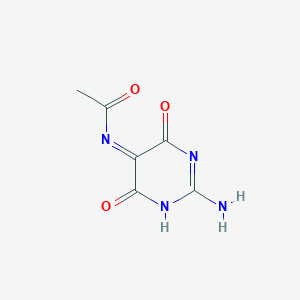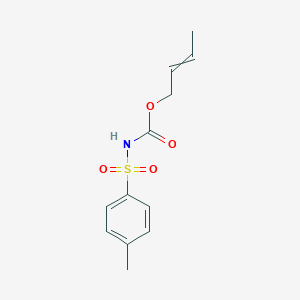![molecular formula C39H34N2O B12583071 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one CAS No. 500905-67-9](/img/structure/B12583071.png)
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two extended conjugated systems, each containing a carbazole moiety. The presence of these conjugated systems imparts significant photophysical properties, making it a subject of interest in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopentanone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which helps in achieving higher yields and shorter reaction times . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing continuous flow reactors to maintain consistent product quality.
化学反应分析
Types of Reactions
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the carbazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMSO, dichloromethane, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one has several scientific research applications:
Organic Electronics: Due to its photophysical properties, it is used in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: Its ability to form stable films makes it useful in the development of sensors and other electronic devices.
Biological Research: The compound’s fluorescence properties are exploited in bioimaging and as probes in various biological assays.
作用机制
The mechanism by which 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one exerts its effects is primarily through its interaction with light. The extended conjugated systems allow for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the interaction with specific wavelengths of light, leading to fluorescence or phosphorescence .
相似化合物的比较
Similar Compounds
- 2,5-Bis[3-(9-phenyl-9H-carbazol-3-yl)methylene]cyclopentan-1-one
- 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)thiophen-2-yl)methylene]cyclopentan-1-one
Uniqueness
Compared to similar compounds, 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one stands out due to its specific structural configuration, which provides unique photophysical properties. Its ability to form stable films and its high fluorescence quantum yield make it particularly valuable in organic electronics and materials science .
属性
CAS 编号 |
500905-67-9 |
|---|---|
分子式 |
C39H34N2O |
分子量 |
546.7 g/mol |
IUPAC 名称 |
2,5-bis[3-(9-ethylcarbazol-3-yl)prop-2-enylidene]cyclopentan-1-one |
InChI |
InChI=1S/C39H34N2O/c1-3-40-35-17-7-5-15-31(35)33-25-27(19-23-37(33)40)11-9-13-29-21-22-30(39(29)42)14-10-12-28-20-24-38-34(26-28)32-16-6-8-18-36(32)41(38)4-2/h5-20,23-26H,3-4,21-22H2,1-2H3 |
InChI 键 |
ZRZGMINDTYOYLB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=CC=C3CCC(=CC=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C3=O)C7=CC=CC=C71 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


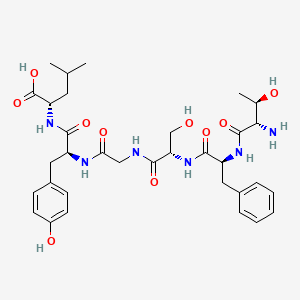
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)

